molecular formula C15H11N3O2S B2950118 N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea CAS No. 861208-80-2

N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea

Cat. No. B2950118
CAS RN: 861208-80-2
M. Wt: 297.33
InChI Key: NBJFZZJRMDBXDG-UHFFFAOYSA-N
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Description

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can vary depending on the substituents. For example, the molecular formula of N-(1,3-Benzoxazol-6-yl)acrylamide is C10H8N2O2 , and that of N-(1,3-benzoxazol-6-yl)-3-sulfanylpropanamide is C10H10N2O2S .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory in large quantities. This compound is also stable under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several potential future directions for research on N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea. One potential direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to understand the mechanism of action of this compound and to identify the specific molecular targets that are involved in its pharmacological effects. Another potential direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Future studies may also focus on developing new synthetic methods for the synthesis of this compound and its analogs with improved pharmacological properties.

Synthesis Methods

N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea can be synthesized using several methods, including the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a white crystalline solid with a high yield. Other methods of synthesis involve the reaction of 2-aminobenzoxazole with benzoyl chloride followed by the reaction with thiourea.

Scientific Research Applications

N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea has been the focus of several scientific studies due to its potential application in various fields. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit significant anti-inflammatory and analgesic properties. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(1,3-benzoxazol-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(10-4-2-1-3-5-10)18-15(21)17-11-6-7-12-13(8-11)20-9-16-12/h1-9H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFZZJRMDBXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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